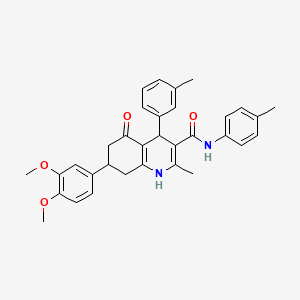![molecular formula C22H29N7O B11435335 1-[3-(5-Methyl-2H-1,2,3,4-tetrazol-2-YL)adamantane-1-carbonyl]-4-(pyridin-2-YL)piperazine](/img/structure/B11435335.png)
1-[3-(5-Methyl-2H-1,2,3,4-tetrazol-2-YL)adamantane-1-carbonyl]-4-(pyridin-2-YL)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(5-Methyl-2H-1,2,3,4-tetrazol-2-YL)adamantane-1-carbonyl]-4-(pyridin-2-YL)piperazine is a complex organic compound that features a unique combination of structural elements This compound is characterized by the presence of a tetrazole ring, an adamantane core, and a piperazine ring substituted with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(5-Methyl-2H-1,2,3,4-tetrazol-2-YL)adamantane-1-carbonyl]-4-(pyridin-2-YL)piperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Adamantane Derivative Preparation: The adamantane core is functionalized with a carboxylic acid group, which can be achieved through various methods, including Friedel-Crafts acylation.
Coupling Reactions: The tetrazole and adamantane derivatives are coupled using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired intermediate.
Piperazine Substitution: The intermediate is then reacted with 4-(pyridin-2-YL)piperazine under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[3-(5-Methyl-2H-1,2,3,4-tetrazol-2-YL)adamantane-1-carbonyl]-4-(pyridin-2-YL)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[3-(5-Methyl-2H-1,2,3,4-tetrazol-2-YL)adamantane-1-carbonyl]-4-(pyridin-2-YL)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(5-Methyl-2H-1,2,3,4-tetrazol-2-YL)adamantane-1-carbonyl]-4-(pyridin-2-YL)piperazine involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzyme active sites or receptor proteins. The adamantane core provides structural stability, while the piperazine and pyridine rings enhance binding affinity and specificity. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(5-Methyl-2H-1,2,3,4-tetrazol-2-YL)adamantane-1-carboxylic acid
- 4-(Pyridin-2-YL)piperazine
- Adamantane derivatives
Uniqueness
1-[3-(5-Methyl-2H-1,2,3,4-tetrazol-2-YL)adamantane-1-carbonyl]-4-(pyridin-2-YL)piperazine is unique due to its combination of a tetrazole ring, adamantane core, and piperazine-pyridine substitution
Properties
Molecular Formula |
C22H29N7O |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
[3-(5-methyltetrazol-2-yl)-1-adamantyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C22H29N7O/c1-16-24-26-29(25-16)22-13-17-10-18(14-22)12-21(11-17,15-22)20(30)28-8-6-27(7-9-28)19-4-2-3-5-23-19/h2-5,17-18H,6-15H2,1H3 |
InChI Key |
ZMOGAAXDCIPUTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N=N1)C23CC4CC(C2)CC(C4)(C3)C(=O)N5CCN(CC5)C6=CC=CC=N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-3-[4-(propan-2-yl)phenoxy]quinoxaline](/img/structure/B11435258.png)

![(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11435278.png)

![N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-2-(methylsulfanyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11435294.png)

![8-(4-Chlorophenyl)-3-(furan-2-ylmethyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11435297.png)

![3-(4-ethylphenyl)-8-(4-hydroxy-3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11435312.png)
![N-(2,4-dimethylphenyl)-7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11435316.png)
![2-chloro-6-fluoro-N-({5-[(2-morpholin-4-yl-2-oxoethyl)thio]-1,3,4-oxadiazol-2-yl}methyl)benzamide](/img/structure/B11435330.png)
![3-benzyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11435333.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B11435341.png)
![5,7-dimethoxy-4-[3-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B11435345.png)
